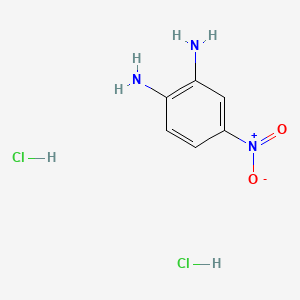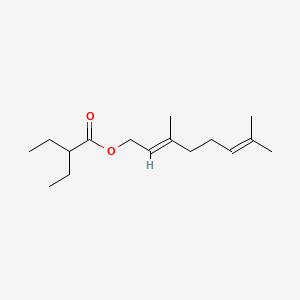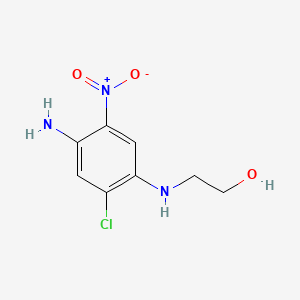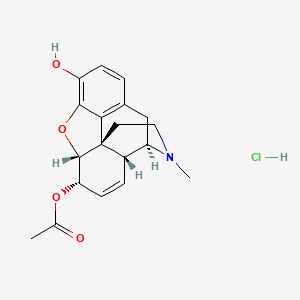
2-(3,5-双(三氟甲基)苯基)乙醛
描述
2-(3,5-Bis(trifluoromethyl)phenyl)acetaldehyde is an organic compound with the molecular formula C10H6F6O It is characterized by the presence of two trifluoromethyl groups attached to a phenyl ring, which is further connected to an acetaldehyde group
科学研究应用
2-(3,5-Bis(trifluoromethyl)phenyl)acetaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to the presence of trifluoromethyl groups, which can enhance the pharmacokinetic properties of drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
作用机制
Target of Action
Compounds with a similar 3,5-bis(trifluoromethyl)phenyl motif are known to be used extensively in promoting organic transformations . They are often involved in activating substrates and subsequently stabilizing partially developing negative charges (e.g., oxyanions) in the transition states .
Mode of Action
The 3,5-bis(trifluoromethyl)phenyl motif is known to be used ubiquitously in h-bond catalysts . This suggests that the compound may interact with its targets through hydrogen bonding, leading to the activation of substrates and stabilization of transition states .
Biochemical Pathways
Compounds with a similar 3,5-bis(trifluoromethyl)phenyl motif are known to play a very important role in the development of h-bond organocatalysts . This suggests that the compound may influence pathways involving these catalysts.
Result of Action
Given its potential role in promoting organic transformations , it may contribute to various biochemical reactions and processes.
Action Environment
It’s important to note that the handling and use of such compounds should be done with appropriate protective measures, including the use of protective gloves, goggles, and clothing .
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with a suitable reducing agent to form the desired acetaldehyde derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the reaction, making it suitable for commercial applications .
化学反应分析
Types of Reactions
2-(3,5-Bis(trifluoromethyl)phenyl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl groups can participate in substitution reactions under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: 3,5-Bis(trifluoromethyl)benzoic acid.
Reduction: 2-(3,5-Bis(trifluoromethyl)phenyl)ethanol.
Substitution: Various substituted derivatives depending on the reagents used.
相似化合物的比较
Similar Compounds
- 3,5-Bis(trifluoromethyl)benzaldehyde
- 3,5-Bis(trifluoromethyl)benzoic acid
- 3,5-Bis(trifluoromethyl)phenyl isocyanate
- 3,5-Bis(trifluoromethyl)phenylacetic acid
Uniqueness
2-(3,5-Bis(trifluoromethyl)phenyl)acetaldehyde is unique due to the presence of both the trifluoromethyl groups and the acetaldehyde functional group.
属性
IUPAC Name |
2-[3,5-bis(trifluoromethyl)phenyl]acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F6O/c11-9(12,13)7-3-6(1-2-17)4-8(5-7)10(14,15)16/h2-5H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJWMEJYJVYJPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00433430 | |
| Record name | 2-(3,5-BIS(TRIFLUOROMETHYL)PHENYL)ACETALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00433430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
369625-84-3 | |
| Record name | 2-(3,5-BIS(TRIFLUOROMETHYL)PHENYL)ACETALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00433430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















